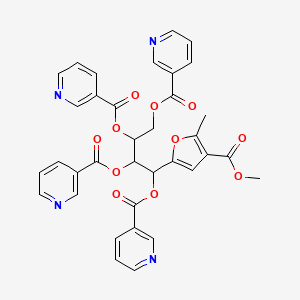

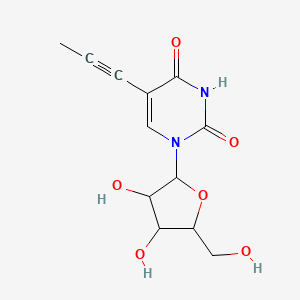

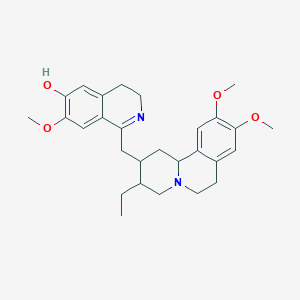

![molecular formula C23H29NO6 B12294690 (alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester](/img/structure/B12294690.png)

(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(αR,βS)-β-[[(1,1-ジメチルエトキシ)カルボニル]アミノ]-α-ヒドロキシ-4-(フェニルメトキシ)-ベンゼンプロパン酸エチルエステルは、科学研究の様々な分野で重要な用途を持つ複雑な有機化合物です。この化合物は、ベンゼン環、エチルエステル基、そしてtert-ブトキシカルボニル(Boc)保護アミノ基を含む独特の構造的特徴によって特徴付けられます。これらの構造要素は、化学合成や研究におけるその反応性と汎用性に寄与しています。

準備方法

合成経路と反応条件

(αR,βS)-β-[[(1,1-ジメチルエトキシ)カルボニル]アミノ]-α-ヒドロキシ-4-(フェニルメトキシ)-ベンゼンプロパン酸エチルエステルの合成は、通常、入手しやすい出発物質から始まる複数ステップを伴います。一般的な合成経路の1つには、アミノ酸誘導体をBoc基で保護し、続いてエステル化し、さらに官能基変換を行うことが含まれます。 反応条件には、通常、ジオキサンなどの有機溶媒と、ジ-tert-ブチルジカルボネート(Boc2O)やヨウ化メチルなどの試薬の使用が含まれます .

工業的生産方法

この化合物の工業的生産方法は、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を含む場合があります。連続フローリアクターや自動合成プラットフォームの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。

化学反応解析

反応の種類

(αR,βS)-β-[[(1,1-ジメチルエトキシ)カルボニル]アミノ]-α-ヒドロキシ-4-(フェニルメトキシ)-ベンゼンプロパン酸エチルエステルは、次のようなさまざまな種類の化学反応を起こします。

酸化: この化合物は酸化されて、対応するケトンまたはアルデヒドを生成することができます。

還元: 還元反応は、エステル基をアルコールに変換することができます。

置換: 求核置換反応は、Boc基を他の官能基に置換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンなどの求核剤が含まれます。これらの反応は、選択性と収率を確保するために、制御された温度とpH条件で行われます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化はケトンを生成する可能性がある一方、還元はアルコールを生成することができます。

化学反応の分析

Types of Reactions

(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

科学的研究の応用

(αR,βS)-β-[[(1,1-ジメチルエトキシ)カルボニル]アミノ]-α-ヒドロキシ-4-(フェニルメトキシ)-ベンゼンプロパン酸エチルエステルは、次のような科学研究において、幅広い用途を持っています。

化学: 有機合成におけるビルディングブロックとして、そしてさまざまな化学反応における試薬として使用されます。

生物学: 酵素のメカニズムやタンパク質-リガンド相互作用の研究に使用されます。

医学: その潜在的な治療効果と、医薬品合成における前駆体として調査されています。

作用機序

(αR,βS)-β-[[(1,1-ジメチルエトキシ)カルボニル]アミノ]-α-ヒドロキシ-4-(フェニルメトキシ)-ベンゼンプロパン酸エチルエステルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物の構造的特徴は、活性部位に結合し、標的分子の活性を調節することができます。 この相互作用は、標的の性質と研究の文脈に応じて、さまざまな生化学的効果をもたらす可能性があります .

類似の化合物との比較

類似の化合物

類似の化合物には、以下のような他のBoc保護アミノ酸誘導体とエステルが含まれます。

独自性

何

類似化合物との比較

Similar Compounds

Similar compounds include other Boc-protected amino acid derivatives and esters, such as:

- (alphaR)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-benzenepentanoic acid

- (alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid

Uniqueness

What

特性

IUPAC Name |

ethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-5-28-21(26)20(25)19(24-22(27)30-23(2,3)4)17-11-13-18(14-12-17)29-15-16-9-7-6-8-10-16/h6-14,19-20,25H,5,15H2,1-4H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACSRYJKWASYTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

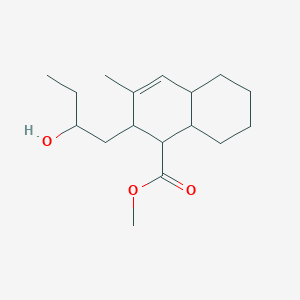

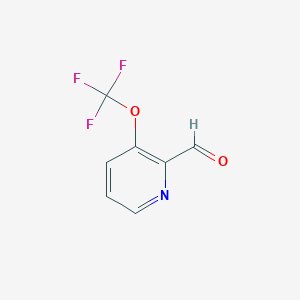

![Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/structure/B12294632.png)

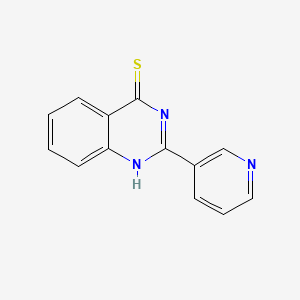

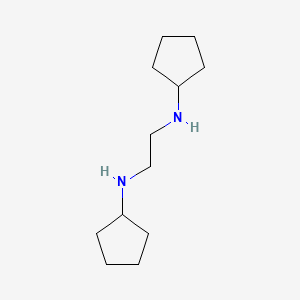

![1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B12294645.png)

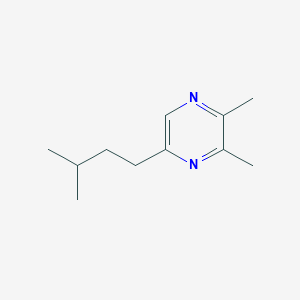

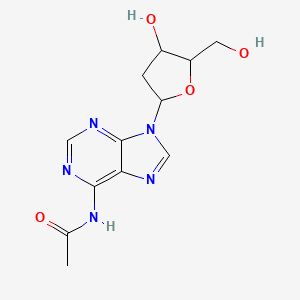

![(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate](/img/structure/B12294651.png)

![potassium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12294656.png)

![(13E)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B12294658.png)